1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride
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Overview
Description
The compound “1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride” is a complex organic molecule that contains a piperidine ring and a benzothiazole ring. Piperidine is a six-membered ring with one nitrogen atom, and benzothiazole is a fused ring system containing a benzene ring and a thiazole ring .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. It also contains a benzothiazole ring, which is a heterocyclic aromatic compound .Chemical Reactions Analysis
The compound likely undergoes reactions typical of other similar structures. For example, the aminoethyl group might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine and benzothiazole rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have synthesized various derivatives containing the benzothiazole and piperidine motifs due to their notable antimicrobial properties. For instance, compounds synthesized from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similar studies involved the creation of new pyridine derivatives through condensation reactions, yielding compounds with considerable antibacterial activity (Patel & Agravat, 2009).
Synthesis and Characterization for Antitumor and Antimicrobial Applications
Compounds derived from 1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone; dihydrochloride have been synthesized and characterized, with some showing potent antitumor and antimicrobial activities. One such study synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating activity comparable or slightly better than standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).
Molecular Interaction Studies
Research into the molecular interaction of piperidine derivatives with cannabinoid receptors has provided insights into their potential therapeutic applications. The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrated potent and selective antagonism for the CB1 cannabinoid receptor, suggesting potential for development into therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Novel Synthesis Techniques
Studies have also focused on novel synthesis techniques involving the compound. For example, microwave-assisted synthesis techniques have been applied to create piperidine containing pyrimidine imines and thiazolidinones, showcasing efficient methods for obtaining compounds with antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(2-aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.2ClH/c17-7-6-13-3-1-2-8-19(13)16(20)10-12-4-5-14-15(9-12)21-11-18-14;;/h4-5,9,11,13H,1-3,6-8,10,17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFHFHOELFVSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN)C(=O)CC2=CC3=C(C=C2)N=CS3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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